molecular formula C16H24N2O2 B6799795 N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide

N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide

Cat. No.: B6799795
M. Wt: 276.37 g/mol
InChI Key: MRSHZHMEYMPDON-UHFFFAOYSA-N
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Description

N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a propan-2-yloxy group and an indole moiety

Properties

IUPAC Name

N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-10(2)20-13-8-12(9-13)17-16(19)15-7-11-5-3-4-6-14(11)18-15/h7,10,12-13,18H,3-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSHZHMEYMPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)NC(=O)C2=CC3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Propan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutyl ring with propan-2-ol.

    Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling of the Cyclobutyl and Indole Units: The final step involves the formation of the carboxamide linkage, typically through the reaction of the amine group on the indole with a carboxylic acid derivative on the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its indole moiety is known for its biological activity, and modifications to the cyclobutyl ring could enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the rigidity and stability of the cyclobutyl ring.

Mechanism of Action

The mechanism of action of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The indole moiety might engage in π-π interactions or hydrogen bonding, while the cyclobutyl ring could provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-methylamide
  • N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-ethylamide

Uniqueness

The uniqueness of N-(3-propan-2-yloxycyclobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxamide lies in its specific combination of functional groups and ring structures. The presence of both a cyclobutyl ring and an indole moiety provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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